molecular formula C5H9ClN2O B3046052 Isoxazol-5-ylmethyl-methyl-amine hydrochloride CAS No. 1187927-44-1

Isoxazol-5-ylmethyl-methyl-amine hydrochloride

Cat. No. B3046052
CAS RN: 1187927-44-1
M. Wt: 148.59
InChI Key: MMBKDOICYQXOHN-UHFFFAOYSA-N
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Description

Isoxazol-5-ylmethyl-methyl-amine hydrochloride is a chemical compound with the CAS Number: 1187927-44-1 . It has a molecular weight of 148.59 and its molecular formula is C5H9ClN2O . The compound is a pink solid and is used in scientific research. It exhibits high perplexity due to its complex structure, making it valuable for studying diverse applications.


Molecular Structure Analysis

The IUPAC name of the compound is 5-isoxazolyl-N-methylmethanamine hydrochloride . The InChI code is 1S/C5H8N2O.ClH/c1-6-4-5-2-3-7-8-5;/h2-3,6H,4H2,1H3;1H and the InChI key is MMBKDOICYQXOHN-UHFFFAOYSA-N . The canonical SMILES representation is CNCC1=CC=NO1.Cl .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 148.59 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound is 148.0403406 g/mol . The topological polar surface area is 38.1 Ų and it has a heavy atom count of 9 .

Safety and Hazards

The safety information for Isoxazol-5-ylmethyl-methyl-amine hydrochloride suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

N-methyl-1-(1,2-oxazol-5-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-6-4-5-2-3-7-8-5;/h2-3,6H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBKDOICYQXOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=NO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxazol-5-ylmethyl-methyl-amine hydrochloride

CAS RN

1187927-44-1
Record name 5-Isoxazolemethanamine, N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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